![molecular formula C15H16N4O3 B2405677 methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 879935-79-2](/img/structure/B2405677.png)
methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
The [1,2,4]triazolo[1,5-a]pyrimidines are a class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
New triazolo[1,5-a]pyrimidines containing aroyl and acetyl or ester groups in the pyrimidine ring were synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction was carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Tuberculostatic Agents : Compounds structurally related to the specified chemical have been synthesized for their potential antituberculous activity. The study explored three-component condensations of various aromatic aldehydes with β-dicarbonyl compounds and triazole or pyrazole amines, analyzing their structure-activity relationships for tuberculostatic properties (Titova et al., 2019).
Rearrangement Studies : Research on the rearrangement of thiazolopyrimidines into triazolopyrimidines induced by bond reduction has been documented, highlighting a specific synthetic route that confirms the structure through X-ray diffraction data (Lashmanova et al., 2019).
Antitumor Activity : A novel compound within the same chemical family demonstrated significant in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines, indicating the potential for further exploration in cancer treatment (Gomha et al., 2017).
Biological Applications
Anticonvulsant Activities : Compounds related to triazolopyrimidines have been designed, synthesized, and evaluated for their anticonvulsant activities, showcasing significant efficacy in in vivo models, suggesting potential therapeutic applications for epilepsy or seizure disorders (Wang et al., 2015).
Antibacterial and Antifungal Properties : Novel derivatives have been synthesized and screened for antibacterial and antifungal activities, revealing that some compounds exhibit significant biological activity against a range of microbial strains, indicating their potential as antimicrobial agents (Suresh et al., 2016).
Mechanism of Action
Target of Action
The primary target of HMS1659L09 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
HMS1659L09 interacts with CDK2, inhibiting its activity . This inhibition likely occurs through competitive binding at the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets and thus halting cell cycle progression . The exact nature of this interaction and the structural features of HMS1659L09 that contribute to its inhibitory activity are subjects of ongoing research.
Biochemical Pathways
The inhibition of CDK2 by HMS1659L09 affects the cell cycle, a fundamental biochemical pathway in all cells . By preventing the activation of CDK2, HMS1659L09 disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The primary result of HMS1659L09’s action is the inhibition of cell proliferation due to cell cycle arrest . This can lead to the death of rapidly dividing cells, such as cancer cells . Additionally, HMS1659L09 has been shown to induce apoptosis in certain cell lines , further contributing to its potential anti-cancer effects.
Future Directions
properties
IUPAC Name |
methyl 5-ethyl-7-(3-hydroxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-3-11-12(14(21)22-2)13(9-5-4-6-10(20)7-9)19-15(18-11)16-8-17-19/h4-8,13,20H,3H2,1-2H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPANPQOMXZAPMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
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